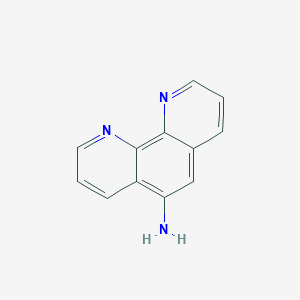

1,10-Phenanthrolin-5-amine

Vue d'ensemble

Description

1,10-Phenanthrolin-5-amine is an important organic ligand widely used in coordination chemistry. It is known for its ability to form stable complexes with metal ions, making it valuable in various fields such as catalysis, inorganic chemistry, and biomedical research . The compound has the molecular formula C₁₂H₉N₃ and a molecular weight of 195.22 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,10-Phenanthrolin-5-amine can be synthesized through several methods. One common synthetic route involves the reaction of 1,10-phenanthroline with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Reduction of Nitro Derivatives to 5AP

5AP is formed via F420-dependent nitroreductase-mediated reduction of 5-nitro-1,10-phenanthroline (5NP) in bacterial systems. This reductive pathway produces 1,10-phenanthroline and 5AP as major metabolites . The reaction is critical in antimicrobial studies, where 5NP's nitro group is essential for activity .

Reaction Pathway :

Imine Formation via Condensation Reactions

The primary amine group in 5AP reacts with aldehydes to form Schiff bases. For example:

-

Condensation with 5-bromosalicylaldehyde yields (E)-3-(((1,10-phenanthrolin-5-yl)imino)methyl)-5-bromophenol (PIB) .

-

Reaction with thiophene-3-carbaldehyde forms (E)-N-(1,10-phenanthrolin-5-yl)-1-(thiophen-3-yl)methanimine (PTM) .

Spectral Data for PIB :

| Property | Value |

|---|---|

| δ 8.94 (s, 1H), 8.03 (dd, , 2H), 7.25–6.58 (m, 7H) | |

| δ 167.75 (C=N), 139.36–126.01 (aromatic carbons) | |

| ESI-MS | [M]: 377.10 (calc. 377.02) |

Coordination Chemistry and Metal Complexation

5AP forms stable complexes with transition metals, enabling applications in catalysis and materials science. Examples include:

-

Electrochemical polymerization of Fe(II), Ru(II), and Co(II) complexes on glassy carbon electrodes (GCEs) .

-

Functionalization with graphene oxide (GO) for Pb(II) ion adsorption via chelation .

Electropolymerization Performance :

| Metal Complex | Surface Coverage (mol cm) |

|---|---|

| [Fe(5AP)] | 10 |

| [Ru(5AP)] | 10 |

| [Co(5AP)] | 10 |

Functionalization with Carbon Materials

5AP-modified graphene oxide (phen-GO) demonstrates high affinity for Pb(II) ions, with adsorption capacity reaching 91.2 mg g . The amine group facilitates covalent bonding to GO sheets, enhancing metal chelation.

Biological Activation and Degradation

In Mycobacterium tuberculosis, 5AP is implicated in autophagy induction in macrophages, independent of metal chelation . The exact mechanism involves inhibition of mycolic acid biosynthesis and host pathway modulation.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Alzheimer's Disease Treatment

Recent studies have highlighted the efficacy of PAA in reducing amyloid plaque burden in transgenic mouse models of Alzheimer's disease (AD). In a controlled experiment, mice treated with PAA showed a 62% reduction in amyloid plaques compared to untreated controls. The proposed mechanism involves PAA's role as a metal chelator, which may inhibit the "metal-seeding" of amyloid-beta (Aβ) aggregates, thus mitigating plaque formation .

2. Antimicrobial and Anticancer Properties

PAA and its derivatives have demonstrated notable antimicrobial and anticancer activities. For instance, 5-nitro-1,10-phenanthroline (5NP), a derivative of PAA, was identified as a lead compound against Mycobacterium tuberculosis. It operates through a dual mechanism: directly inhibiting mycolic acid biosynthesis and modulating host immune responses to enhance pathogen clearance . Moreover, novel imine-based ligands derived from PAA exhibited selective cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (HCT-116) cancers, indicating its potential as an anticancer agent .

Materials Science Applications

1. Photoluminescent Materials

PAA derivatives have been synthesized for use in photoluminescent materials. The compound 1,10-phenanthroline-5,6-diimine (Phendiimine), derived from PAA, has shown excellent photo-sensitivity and photoluminescence properties in both water and ethanol. This makes it suitable for applications in photovoltaic cells , photo-switches , and light-dependent resistors (LDRs) .

2. Semiconductor Applications

The electrochemical properties of Phendiimine suggest potential applications in electronic devices. It has been characterized as an n-type semiconductor with solvatochromism behavior that could enhance the performance of electronic components such as photo-cooling systems , laser controllers , and X-ray detectors .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism/Properties |

|---|---|---|

| Medicinal Chemistry | Alzheimer's Disease Treatment | Reduces amyloid plaque burden through metal chelation |

| Antimicrobial Activity | Dual action against Mycobacterium tuberculosis | |

| Anticancer Activity | Selective cytotoxicity against cancer cell lines | |

| Materials Science | Photoluminescent Materials | Excellent photo-sensitivity and luminescence |

| Semiconductor Applications | N-type semiconductor properties |

Case Studies

-

Alzheimer's Disease Treatment Study

- Objective: Assess the impact of PAA on amyloid plaque burden.

- Method: Transgenic mice were administered PAA; brain tissue was analyzed for plaque density.

- Results: Significant reduction in plaques observed, supporting PAA's potential as a therapeutic agent against AD.

-

Antimicrobial Study on 5-Nitro-1,10-phenanthroline

- Objective: Evaluate the efficacy of 5NP against drug-resistant Mycobacterium tuberculosis.

- Method: Whole-cell screening identified 5NP; resistance mechanisms were mapped.

- Results: Confirmed dual action mechanism leading to effective pathogen clearance.

-

Cytotoxicity Study of Novel Ligands

- Objective: Investigate the anticancer properties of PAA-derived ligands.

- Method: In vitro assays conducted on various cancer cell lines.

- Results: Demonstrated dose-dependent selective cytotoxicity with IC50 values indicating significant anti-proliferative effects.

Mécanisme D'action

The mechanism of action of 1,10-Phenanthrolin-5-amine involves its ability to chelate metal ions. This chelation can inhibit metalloproteases by binding to the metal ions required for their activity . Additionally, the compound can induce autophagy in macrophages, contributing to its antimicrobial effects .

Comparaison Avec Des Composés Similaires

1,10-Phenanthrolin-5-amine can be compared with other similar compounds such as:

1,10-Phenanthroline: A parent compound known for its chelating properties and use in various coordination complexes.

5-Nitro-1,10-Phenanthroline: A derivative with enhanced antimicrobial activity due to the presence of a nitro group.

3-Methyl-6-nitro-1,10-Phenanthroline: An analog with improved in vitro activity and in vivo efficacy compared to 5-Nitro-1,10-Phenanthroline.

The uniqueness of this compound lies in its specific amine group, which allows for unique substitution reactions and applications in biosensing and biofuel cells .

Activité Biologique

1,10-Phenanthrolin-5-amine (PAA) is a derivative of phenanthroline, a compound known for its ability to chelate metal ions and its diverse biological activities. This article explores the biological activity of PAA, focusing on its mechanisms of action, therapeutic potential, and implications in various diseases, particularly Alzheimer's disease (AD) and cancer.

Metal Chelation

PAA acts primarily as a metal chelator, which has significant implications in neurodegenerative diseases like Alzheimer's. By binding to metal ions such as zinc and copper, PAA can inhibit the aggregation of amyloid-beta peptides that form plaques in the brains of AD patients. This mechanism was demonstrated in a study where oral administration of PAA significantly reduced amyloid plaque burden in transgenic mice modeling AD. The treated group showed a 62% reduction in plaques compared to controls, suggesting PAA's potential as a therapeutic agent against AD .

Antimicrobial Properties

PAA is also involved in the antimicrobial activity of its parent compound, 5-nitro-1,10-phenanthroline (5NP). Upon activation in bacterial systems, PAA is produced as a metabolite that exhibits dual mechanisms against Mycobacterium tuberculosis. These include direct inhibition of mycolic acid biosynthesis and modulation of host immune responses through autophagy induction in macrophages .

Alzheimer’s Disease Model

In a recent study involving transgenic mice with familial AD genes, PAA was administered via drinking water from four months until sacrifice at one year. The results indicated that PAA effectively reduced amyloid plaque formation. The study utilized histological techniques to stain brain sections for amyloid plaques and reported significant differences between control and treated groups:

| Group | Amyloid Plaque Burden (%) | Observations |

|---|---|---|

| Control | 100% | Numerous dense core plaques |

| PAA Treated | 38% | Significant reduction in plaque load |

This study underscores the potential of PAA as a non-toxic alternative for managing amyloid pathology in AD .

Cancer Research

PAA and its derivatives have shown promising anticancer properties. In vitro studies demonstrated that various phenanthroline derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Notably, the IC50 values for these compounds were significantly lower than standard chemotherapeutics like cisplatin:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| PAA | HeLa | 16.25 |

| PAA | MCF-7 | 14.82 |

| Cisplatin | HeLa | >30 |

The observed cytotoxicity was attributed to apoptosis induced by cell cycle arrest at the G0/G1 phase and mitochondrial membrane depolarization .

Propriétés

IUPAC Name |

1,10-phenanthrolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPSSMOJHLISJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345775 | |

| Record name | 1,10-Phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54258-41-2 | |

| Record name | 1,10-Phenanthrolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,10)Phenanthrolin-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.